molecular formula C14H12ClFNO3P B15003910 N-(3-chloro-4-fluorophenyl)-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-amine 3-oxide

N-(3-chloro-4-fluorophenyl)-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-amine 3-oxide

Cat. No.: B15003910
M. Wt: 327.67 g/mol
InChI Key: ZXORHOTZYLWDTM-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-amine 3-oxide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a benzodioxaphosphepin ring system, which is a unique structural motif in organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-amine 3-oxide typically involves multi-step synthetic routes. One common approach is the reaction of 3-chloro-4-fluoroaniline with a suitable phosphorodichloridate to form the corresponding phosphoramidate intermediate. This intermediate is then cyclized under controlled conditions to yield the desired benzodioxaphosphepin ring system.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, precise temperature control, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-amine 3-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce various substituted benzodioxaphosphepin derivatives.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-amine 3-oxide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-amine 3-oxide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-fluorophenyl)-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-amine: Lacks the 3-oxide group.

    N-(3-chloro-4-fluorophenyl)-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-amine 3-sulfide: Contains a sulfide group instead of an oxide.

Uniqueness

N-(3-chloro-4-fluorophenyl)-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-amine 3-oxide is unique due to the presence of the 3-oxide group, which can significantly alter its chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H12ClFNO3P

Molecular Weight

327.67 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-3-oxo-2,4-dihydro-1,5,3λ5-benzodioxaphosphepin-3-amine

InChI

InChI=1S/C14H12ClFNO3P/c15-11-7-10(5-6-12(11)16)17-21(18)8-19-13-3-1-2-4-14(13)20-9-21/h1-7H,8-9H2,(H,17,18)

InChI Key

ZXORHOTZYLWDTM-UHFFFAOYSA-N

Canonical SMILES

C1OC2=CC=CC=C2OCP1(=O)NC3=CC(=C(C=C3)F)Cl

Origin of Product

United States

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